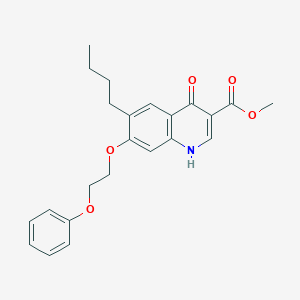![molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9](/img/structure/B11550.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidinediones, including “(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione”, are typically synthesized through Knoevenagel condensation reactions involving the condensation of thiazolidine-2,4-dione with aldehydes. The synthesis process can involve direct acylation, Claisen condensation, or Suzuki coupling reactions under various conditions, including conventional heating or microwave irradiation methods, to achieve desired derivatives with specific substituents for targeted biological activities (Vekariya, Bhatt, & Joshi, 2022).
Molecular Structure Analysis
The molecular structure of thiazolidinediones, including this compound, has been elucidated using a combination of spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. Single-crystal X-ray diffraction data have further confirmed the structures, providing insights into their conformational and geometric aspects, crucial for understanding their biological interactions and activities (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions, including oxidative dethionation, Knoevenagel condensation, and Mannich reactions, to generate a wide range of derivatives. These reactions are crucial for modifying the chemical properties of the core structure to enhance biological activity or solubility. For instance, oxidative dethionation using diacetoxyiodobenzene (DIB) provides an efficient pathway to synthesize N-substituted derivatives (Singh & Devi, 2017).
Physical Properties Analysis
The physical properties of “(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. These properties are crucial for drug formulation and delivery considerations. X-ray structural analysis provides valuable information about the non-planarity of the molecule and its stabilization through various intermolecular interactions, which can influence its physical properties (Aydın et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazolidinediones, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and electronic configuration. Quantum chemical calculations and molecular docking studies have shown that derivatives like CTD and CMTD exhibit significant non-linear optical (NLO) properties and high chemical reactivity, which could be beneficial for various applications. Moreover, the interaction of these compounds with biological targets like enzymes has been explored, indicating potential antimicrobial and anticancer activities (Fatma et al., 2018).
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .
- MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

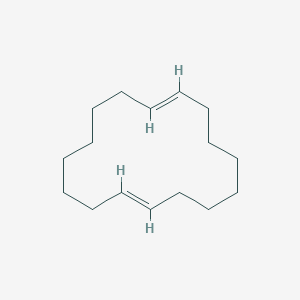
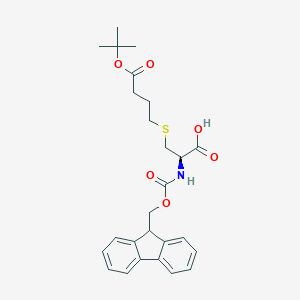
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
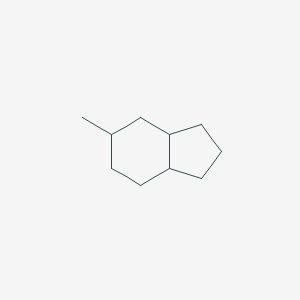
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

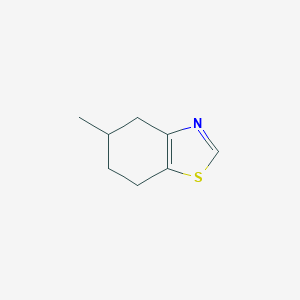


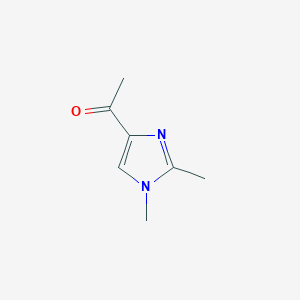
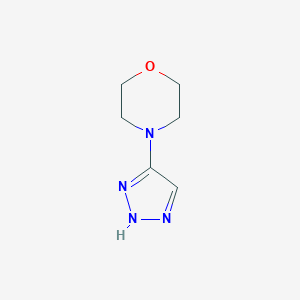
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
